![molecular formula C12H14N4O4S2 B2587142 Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1226440-39-6](/img/structure/B2587142.png)
Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies for the synthesis of novel heterocyclic compounds due to its potential to form a variety of structurally diverse molecules. For instance, the microwave-assisted synthesis of hybrid molecules containing different acid moieties demonstrated the versatility of this compound in creating compounds with potential antimicrobial and biological activities (Basoğlu et al., 2013). Similarly, the gas-phase pyrolysis method has been applied to synthesize substituted aminoazoles, indicating the compound's utility in heterocyclic synthesis through novel pyrolytic reactions (Al-Awadi & Elnagdi, 1997).
Biological Activities
- Research has also been conducted on the biological applications of derivatives of Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, including their antimicrobial properties. For example, the synthesis and antimicrobial activity of new thiazole and thiadiazole derivatives via ethyl pyruvate explored the potential of these compounds to serve as effective antimicrobial agents (Saleh, Abdelhamid, & Hassaneen, 2020). Another study focused on the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, highlighting the compound's relevance in the development of novel herbicides (Wang et al., 2004).
Pharmacological Evaluation
- In the field of pharmacology, compounds derived from Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate have been evaluated for their anti-inflammatory and analgesic properties. A study demonstrated the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents, indicating the compound's potential in developing new therapeutic agents (Shkair et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-4-19-10(18)7(3)21-12-15-14-11(22-12)13-9(17)8-5-6(2)20-16-8/h5,7H,4H2,1-3H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYESWKRBODRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate |
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